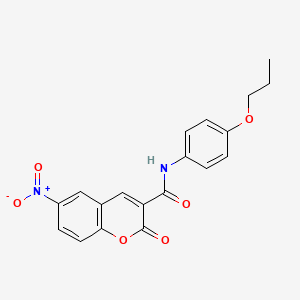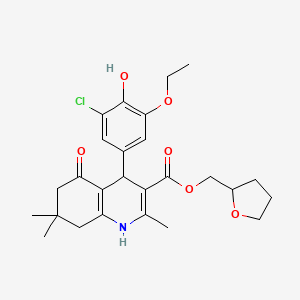
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. It has been found to inhibit the activity of COX-2 (cyclooxygenase-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cancer cell proliferation and survival. Additionally, it has been found to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell and animal models. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties are well-characterized. It has also been found to have low toxicity and good solubility in various solvents. However, its limitations include its relatively low potency compared to other anti-inflammatory and anti-cancer agents, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide. One direction is to develop more potent analogs of this compound with improved bioavailability and specificity for various targets. Another direction is to study its potential use in combination with other anti-inflammatory and anti-cancer agents to enhance their efficacy. Additionally, further studies are needed to investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Synthesemethoden
The synthesis of 6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide involves the reaction between 4-propoxyaniline and 6-nitro-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction takes place in an organic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have significant anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
6-nitro-2-oxo-N-(4-propoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-9-26-15-6-3-13(4-7-15)20-18(22)16-11-12-10-14(21(24)25)5-8-17(12)27-19(16)23/h3-8,10-11H,2,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRJFKDDTXONFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4943837.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4943844.png)
![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4943855.png)
![4-fluoro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4943865.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4943873.png)
![3-(3-chlorophenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943880.png)
![3-(2-anilino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4943883.png)
![pentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4943886.png)
![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene](/img/structure/B4943903.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)

![1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)